molecular formula C6H12O4 B1673962 Methyl 3-(2-hydroxyethoxy)propanoate CAS No. 93673-82-6

Methyl 3-(2-hydroxyethoxy)propanoate

Cat. No. B1673962
CAS RN: 93673-82-6
M. Wt: 148.16 g/mol
InChI Key: CQAKPCZOXXRLJA-UHFFFAOYSA-N
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Description

“Methyl 3-(2-hydroxyethoxy)propanoate” is a chemical compound with the molecular formula C6H12O4 . It has a molecular weight of 148.16 and a monoisotopic mass of 192.099777 Da . It is also known by its IUPAC name "methyl 3-(2-hydroxyethoxy)propanoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-hydroxyethoxy)propanoate” consists of 6 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(2-hydroxyethoxy)propanoate” has a molecular weight of 148.16 . It is recommended to be stored in a freezer .

Scientific Research Applications

    Chemical Synthesis

    • Methyl 3-(2-hydroxyethoxy)propanoate could be used as a reagent or intermediate in the synthesis of other chemical compounds .
    • It could be used in reactions involving esterification, hydrolysis, and others .

    Material Science

    • This compound could potentially be used in the development of new materials, such as polymers or coatings .
    • Its properties could influence the characteristics of the resulting material .

    Life Science

    • It could be used in biological research, possibly as a component in certain assays or experimental procedures .
    • Its effects on biological systems could be of interest .

    Chromatography

    • Methyl 3-(2-hydroxyethoxy)propanoate might be used in chromatography, a technique used for separating mixtures .
    • It could potentially serve as a solvent or a component of the mobile phase .

    Analytical Research

    • This compound could be used in analytical research, possibly as a standard for calibration or for method development .
    • Its known properties could be useful in such applications .

    PROTAC Linker

    • Methyl 3-(2-hydroxyethoxy)propanoate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
    • PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
    • PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety And Hazards

The safety data sheet for “Methyl 3-(2-hydroxyethoxy)propanoate” suggests avoiding contact with skin, eyes, or clothing. It also recommends avoiding ingestion and inhalation, and dust formation .

properties

IUPAC Name

methyl 3-(2-hydroxyethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAKPCZOXXRLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579595
Record name Methyl 3-(2-hydroxyethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-hydroxyethoxy)propanoate

CAS RN

93673-82-6
Record name Methyl 3-(2-hydroxyethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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